molecular formula C6H5N3O2 B3056222 2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 6971-62-6

2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B3056222
CAS No.: 6971-62-6
M. Wt: 151.12 g/mol
InChI Key: FNSKXBPTPCJYDJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methoxy group at position 2, an oxo group at position 6, and a nitrile substituent at position 3. Pyrimidine-5-carbonitriles, in general, serve as key intermediates in synthesizing heterocyclic systems with applications in medicinal chemistry, materials science, and corrosion inhibition . The methoxy group at position 2 enhances electron density in the pyrimidine ring, influencing reactivity and biological interactions, while the nitrile group at position 5 contributes to hydrogen bonding and molecular recognition .

Crystallographic studies of related pyrimidine-5-carbonitriles reveal planar or slightly distorted ring systems stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O or N–H⋯N interactions) . These structural features are critical for their bioactivity and physicochemical stability.

Properties

IUPAC Name

2-methoxy-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSKXBPTPCJYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290107
Record name 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-62-6
Record name NSC66584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Efficiency and Yield

  • One-pot cyclocondensation : High efficiency but requires post-synthetic methylation.
  • Hydrazinolysis : Modular but yields depend on multiple steps.
  • Direct alkylation : Moderate yield (43%) but excellent regioselectivity.

Optimization Parameters

  • Solvent choice : Ethanol and DMF are preferred for cyclocondensation and alkylation, respectively.
  • Temperature : Room temperature suffices for alkylation, whereas cyclocondensation requires reflux.
  • Catalysts : Sodium ethoxide and potassium carbonate are critical for deprotonation and nucleophilic attack.

Structural and Spectroscopic Characterization

Synthetic products are routinely characterized using:

  • FTIR : Peaks at 2220–2240 cm⁻¹ (C≡N stretch) and 1670–1690 cm⁻¹ (C=O stretch).
  • ¹H NMR : Resonances at δ 3.1–3.3 ppm (methoxy protons) and δ 10.2–12.4 ppm (exchangeable NH groups).
  • X-ray crystallography : Confirms planar pyrimidine rings with r.m.s. deviations <0.062 Å.

Industrial and Pharmacological Applications

While direct industrial applications of 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile are under exploration, its derivatives exhibit:

  • Antimicrobial activity : Pyrimidine-carbonitrile hybrids inhibit E. coli and S. aureus.
  • Antioxidant properties : Schiff base derivatives show radical scavenging in DPPH assays.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile":

Scientific Research Applications

Compounds similar to "this compound" have applications in chemistry, biology, medicine, and industry.

  • Chemistry These compounds serve as building blocks for synthesizing more complex molecules.
  • Biology They are studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine There is ongoing research exploring their potential as therapeutic agents for various diseases.
  • Industry They are used to develop new materials with specific properties, such as polymers and coatings.

Biological Activity

"2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile" is a pyridine derivative with diverse biological activities, featuring a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position. Research suggests it has potential in antimicrobial and anticancer therapies.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Derivatives have shown effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species.

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus spp.62.5 - 125

The mechanism of action may involve inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production.

Anticancer Activity

Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) . Studies in vitro have evaluated their cytotoxic activities against human cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7) .

  • Certain compounds have shown higher cytotoxic activities than sorafenib, with IC50 values ranging from 1.14 to 10.33 μM .
  • One compound, 11e, exhibited excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 and 1.54 μM, respectively .
  • Compound 11e also showed about 47.32-fold cytotoxic activity against normal human fibroblast (WI-38) cells, lower than the cytotoxicity against the cancer cells .
  • Compounds 11e and 12b were potent VEGFR-2 inhibitors with IC50 values of 0.61 and 0.53 μM, respectively, compared to sorafenib .
  • Compound 11e arrested HCT-116 cell growth at S and sub-G1 phases, increased apoptotic cells, and decreased levels of TNF-α, IL-6, and caspase-3 .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking natural substrates of the enzyme, thereby blocking the enzyme’s activity. The molecular targets often include enzymes involved in nucleic acid synthesis and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological and chemical properties depending on substituents at positions 2, 4, and 5. Below is a detailed comparison of 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Synthesis Method Biological/Chemical Activity Reference
This compound 2-OCH₃, 6=O, 5-CN High electron density at position 2; planar ring structure Alkylation of pyrimidine precursors (e.g., methyl iodide in DMF/K₂CO₃) Anticancer, antimicrobial (theoretical)
2-Methylthio-6-oxo-4-(4-methoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile 2-SCH₃, 4-(4-OCH₃Ph), 6=O, 5-CN Thioether group enhances lipophilicity; aryl substituent improves π-π stacking Chlorination (POCl₃) of oxo precursors Potent SecA inhibitor (antibacterial)
2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile 2-SH, 6=O, 4-Ph, 5-CN Free thiol group enables metal coordination; high solubility in polar solvents Reaction of pyrimidine thiols with alkyl halides Copper corrosion inhibitor (90% efficiency in 3.5% NaCl)
2-Hydrazinyl-6-oxo-4-isobutyl-1-methyl-1,6-dihydropyrimidine-5-carbonitrile 2-NHNH₂, 4-(CH₂CH(CH₃)₂), 6=O, 5-CN Hydrazine moiety facilitates Schiff base formation Condensation with aromatic aldehydes Intermediate for anticancer benzylidinehydrazinyl derivatives
4-Chloro-2-(p-tolylamino)-6-phenyl-5-pyrimidinecarbonitrile 4-Cl, 2-NH(C₆H₄CH₃), 6-Ph, 5-CN Chlorine atom enhances electrophilicity; tolyl group improves membrane permeability Chlorination (POCl₃) of oxo precursors Antiviral (VZV inhibition)

Contradictions and Limitations

  • While 2-mercapto derivatives () show dual utility in corrosion inhibition and antimicrobial activity, their toxicity profiles remain underexplored .
  • Methoxy-substituted pyrimidines (target compound) lack extensive in vivo data compared to methylthio or chloro analogs, which have validated anticancer and antiviral applications .

Biological Activity

2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 6971-62-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₅N₃O₂
  • Molecular Weight : 155.12 g/mol
  • CAS Number : 6971-62-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains.
  • Anticancer Activity : Studies have demonstrated its ability to inhibit the proliferation of cancer cells.

Efficacy Against Cancer Cell Lines

A study assessed the antiproliferative effects of several derivatives of dihydropyrimidines, including this compound, on various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against:

Cell LineIC50 (µM)Notes
MDA-MB 231 (breast)0.126Strong inhibition compared to controls
HT 29 (colon)0.150Significant growth inhibition
A549 (lung)0.200Moderate activity

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanisms underlying the anticancer activity of this compound appear to involve:

  • Inhibition of DNA Replication : The compound may inhibit enzymes critical for DNA synthesis and repair.
  • Induction of Apoptosis : Treatment with this compound has been shown to increase levels of caspase enzymes involved in programmed cell death.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Study on Antiproliferative Effects : A comprehensive analysis involving multiple cancer cell lines demonstrated that varying alkyl substituents significantly influenced the anticancer activity of derivatives related to 2-Methoxy-6-oxo-1,6-dihydropyrimidine.
    • Findings : Compounds with longer alkyl chains exhibited enhanced inhibitory effects on cell viability.
  • Toxicity Assessments : Toxicity studies conducted in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development as a therapeutic agent.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.

Q & A

Q. Optimization strategies :

  • Solvent selection : Ethanol or DMF improves solubility and reaction kinetics.
  • Catalysts : HCl or NaOH accelerates cyclization.
  • Temperature control : 60–80°C minimizes side reactions.
    Characterization via NMR, IR, and mass spectrometry ensures purity (>95%) .

How is the molecular structure of this compound validated, and what crystallographic data are available?

Q. Validation methods :

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and dihedral angles (e.g., pyrimidine ring planarity <5° deviation) .
  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ 12.68 (NH) and 161.0 ppm (C=O) confirm functional groups .
    • IR : Strong absorption at 2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

Q. Crystallographic data :

  • Space group: P1̄ (triclinic).
  • Unit cell parameters: a = 4.6579 Å, b = 9.6316 Å, c = 13.6654 Å .

What are the typical chemical reactions and applications of this compound in heterocyclic chemistry?

Q. Key reactions :

  • Nucleophilic substitution : The 2-position methoxy group reacts with amines or thiols to form derivatives (e.g., antimicrobial thioureas) .
  • Cycloaddition : Reacts with dienes to form fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines) .

Q. Applications :

  • Scaffold for anticancer agents : Modifications at the 4- and 6-positions enhance cytotoxicity (IC50: 1.4–18.2 µg/mL) .
  • Antimicrobial intermediates : Derivatives inhibit bacterial SecA ATPase (MIC: 12.5 µg/mL) .

Advanced Questions

How do substituent modifications influence bioactivity in Structure-Activity Relationship (SAR) studies?

Q. Methodology :

  • Substituent libraries : Synthesize derivatives with variations at positions 2, 4, and 6.
  • Bioassays : Test against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus).

Q. Key findings :

  • 2-Position : Piperidine groups improve cellular uptake (logP ~2.5) and kinase inhibition .

  • 6-Position : Aromatic substituents (e.g., 4-methoxyphenyl) enhance DNA intercalation (ΔTm: +8°C) .

  • Data table :

    DerivativeSubstituent (Position 2)IC50 (µg/mL)
    6c4-Methylpiperidin-1-yl1.4
    6eThiourea18.2
    4iBenzylthio12.5 (MIC)

What computational approaches are used to predict binding modes with biological targets?

Q. Protocol :

Molecular docking : Use AutoDock Vina to model interactions with CDK4 (PDB: 3G33) or BET proteins (PDB: 5UZG).

MD simulations : AMBER20 assesses binding stability (RMSD <2.0 Å over 100 ns).

Q. Results :

  • CDK4 inhibition : Derivatives form H-bonds with Val96 (ΔG = -9.2 kcal/mol) .
  • BET binding : Nitrile group interacts with His437 via π-stacking (Ki = 0.8 µM) .

How can contradictory bioactivity data across studies be resolved?

Q. Analytical steps :

Assay standardization : Compare protocols (e.g., MTT vs. SRB for cytotoxicity).

Solubility checks : Ensure DMSO concentration ≤0.1% to avoid false negatives.

Structural validation : Confirm compound identity via LC-MS post-assay .

Case example : Variability in IC50 values (1.4–18.2 µg/mL) for anticancer derivatives was linked to differences in cell line p53 status .

What strategies improve the pharmacokinetic profile of derivatives?

Q. Methods :

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from 3.2 to 1.8.
  • Metabolic stability : Replace labile methoxy groups with trifluoromethyl in microsomal assays .
  • Prodrug design : Mask nitrile as a phosphate ester for enhanced oral bioavailability (t½: 4.2 h) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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